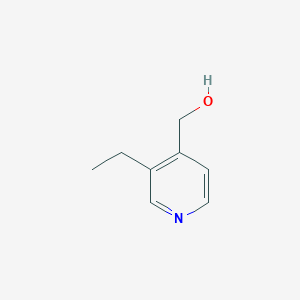

(3-Ethylpyridin-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(3-ethylpyridin-4-yl)methanol |

InChI |

InChI=1S/C8H11NO/c1-2-7-5-9-4-3-8(7)6-10/h3-5,10H,2,6H2,1H3 |

InChI Key |

KRGIBFCGEGKHLR-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CN=C1)CO |

Canonical SMILES |

CCC1=C(C=CN=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylpyridin 4 Yl Methanol and Its Analogs

Direct Synthetic Routes to Pyridylmethanol Scaffolds

Direct synthesis of pyridylmethanols often involves the reduction of a corresponding pyridine-4-carbaldehyde or the functionalization of a pre-existing pyridine (B92270) ring.

A primary and straightforward route to (3-Ethylpyridin-4-yl)methanol involves the reduction of its precursor, 3-Ethylpyridine-4-carbaldehyde. This transformation can be efficiently achieved through hydride reduction or catalytic hydrogenation.

Hydride-based reducing agents are widely employed for the conversion of aldehydes to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions. The reduction of a pyridine-4-carbaldehyde derivative with sodium borohydride typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol, to yield the corresponding pyridylmethanol.

For instance, the synthesis of 3-Fluoropyridine-2-methanol has been achieved by reacting 3-fluoropyridine-2-aldehyde with sodium borohydride. researchgate.net In a typical procedure, the aldehyde is dissolved in methanol, and sodium borohydride is added portion-wise at a controlled temperature. The reaction is generally rapid and gives the desired alcohol in good yield.

A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be used. For example, (2-Amino-pyridin-4-yl)-methanol was synthesized from methyl 2-aminopyridine-4-carboxylate using LiAlH₄ in anhydrous tetrahydrofuran, with a subsequent workup to yield the final product.

Table 1: Examples of Hydride Reduction for the Synthesis of Pyridylmethanols

| Precursor | Reducing Agent | Solvent | Product | Yield (%) |

| 3-Fluoropyridine-2-aldehyde | Sodium Borohydride | Methanol | 3-Fluoropyridine-2-methanol | Not specified |

| Methyl 2-aminopyridine-4-carboxylate | Lithium Aluminum Hydride | THF | (2-Amino-pyridin-4-yl)-methanol | 73 |

Catalytic hydrogenation offers an alternative, often cleaner, method for the reduction of aldehydes. This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.

The hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidine derivatives. chemicalbook.com However, under controlled conditions, the aldehyde functional group can be selectively reduced without affecting the pyridine ring. The choice of catalyst, solvent, temperature, and pressure are crucial parameters to achieve the desired selectivity. For example, the catalytic hydrogenation of p-substituted benzaldehyde-dialkyl acetals has been reported. rsc.org While specific conditions for 3-ethylpyridine-4-carbaldehyde are not detailed, analogous reactions suggest that catalysts like Pd/C or PtO₂ under mild hydrogen pressure would likely be effective.

Beyond the reduction of pre-functionalized precursors, pyridylmethanol scaffolds can be accessed through the direct functionalization of the pyridine ring. These methods often involve C-H activation or the manipulation of other functional groups on the pyridine nucleus.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring. nih.gov While not a direct route to the hydroxymethyl group, these methods can be used to install other functionalities that can be subsequently converted to the desired alcohol.

Reduction of Corresponding Pyridine-4-carbaldehyde Derivatives

Preparation of Related Pyridylmethanol Analogs and Derivatives

The synthesis of functionalized pyridinemethanols is of great interest for structure-activity relationship studies in drug discovery.

The synthesis of functionalized pyridinemethanol analogs often follows similar strategies to those described above, starting from appropriately substituted pyridine precursors. For example, the synthesis of various substituted pyridines can be achieved through multi-component reactions, which can then be subjected to reduction to yield the corresponding pyridinemethanols. chim.it

A patent describes a general method for preparing 4-pyridinemethanol derivatives by reacting 4-cyanopyridine with various aldehydes or ketones in the presence of an alkali metal. This approach allows for the introduction of diverse substituents at the carbinol carbon. nih.gov

Table 2: Examples of Synthesized Functionalized Pyridinemethanol Analogs

| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |

| (2-Amino-pyridin-4-yl)-methanol | Methyl 2-aminopyridine-4-carboxylate | Lithium Aluminum Hydride, THF | |

| 3-Fluoropyridine-2-methanol | 3-Fluoropyridine-2-aldehyde | Sodium Borohydride, Methanol | researchgate.net |

| α-Phenyl-4-pyridinemethanol | 4-Cyanopyridine, Benzaldehyde | Sodium or Lithium metal | nih.gov |

| α-(o-Chlorophenyl)-4-pyridinemethanol | 4-Cyanopyridine, o-Chlorobenzaldehyde | Sodium or Lithium metal | nih.gov |

Modular Synthesis of Pyridine-Fused Heterocycles Incorporating Methanol Moieties

The modular synthesis of pyridine-fused heterocycles represents a strategic approach to building complex molecular architectures from simpler, interchangeable components. This methodology is particularly valuable for creating libraries of compounds for drug discovery and materials science. The synthesis of heterocycles like furopyridines and pyrrolopyridines, which incorporate a methanol group, often relies on constructing one ring system onto a pre-existing one. ias.ac.in

Two primary strategies dominate the synthesis of furopyridines: building the furan ring onto an existing pyridine structure or, conversely, forming the pyridine ring on a furan precursor. ias.ac.in A common approach involves using prefunctionalized precursors, such as ethyl 5-aminofuran-2-carboxylates, to construct the fused pyridine ring. ias.ac.in For instance, a series of novel furo[2,3-b]pyridine-2-carboxamide and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been prepared starting from a pyridin-2(1H)-one. The process involves selective O-alkylation, cyclization, and subsequent reactions with various amines or other reagents to build the fused systems. nih.gov

Another powerful modular method employs a cascade reaction to produce highly substituted pyridines. This can involve a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate, followed by electrocyclization and aerobic oxidation. nih.gov This method is noted for its mild conditions and good functional group tolerance, allowing for diverse substitution patterns on the pyridine core. nih.gov

The table below summarizes key modular approaches for synthesizing pyridine-fused heterocycles.

| Starting Material Precursor | Key Reactions | Fused Heterocycle | Reference |

| Pyridin-2(1H)-one | O-alkylation, cyclization, amidation | Furo[2,3-b]pyridine | nih.gov |

| Ethyl 5-aminofuran-2-carboxylate | Condensation/Cyclization | Furo[2,3-b]pyridine | ias.ac.in |

| Alkenylboronic acids & Ketoximes | Cu-catalyzed cross-coupling, electrocyclization, oxidation | Substituted Pyridines | nih.gov |

Advanced Synthetic Techniques and Process Optimization

Advances in synthetic chemistry have introduced techniques that offer greater control over reaction outcomes, improved efficiency, and access to specific stereoisomers. These methods are crucial for the fine-tuning of synthetic routes to compounds like this compound.

Organocatalytic asymmetric synthesis has emerged as a powerful tool for the construction of chiral molecules, including complex heterocyclic frameworks, without the need for metal catalysts. nih.gov This approach is central to producing enantiomerically pure compounds, which is often critical for biological applications. The synthesis of chiral pyridine derivatives can be achieved through cascade reactions, which build molecular complexity in a single step.

For example, organocatalytic strategies have been developed for the asymmetric synthesis of chiral spiropyrazolone motifs and oxazolidines. These reactions, often catalyzed by quinine-derived bifunctional squaramide catalysts, can proceed via a domino reaction involving hemiaminal formation followed by an aza-Michael reaction. This methodology allows for the creation of multiple stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net While not yet documented specifically for this compound, these principles are applicable for generating chiral analogs by using prochiral precursors. The catalyst plays a crucial role in controlling the stereochemical outcome of the cyclization process, which converts central chirality to axial chirality. nih.gov

Key features of organocatalytic asymmetric synthesis include:

High Enantioselectivity: Capable of producing products with high enantiomeric excess (ee).

Cascade Reactions: Enables the formation of multiple bonds and stereocenters in a single pot. researchgate.net

Metal-Free Conditions: Avoids contamination of the final product with residual toxic metals.

Construction of Complex Scaffolds: Effective for synthesizing intricate structures like spirooxazolidines and axially chiral biaryls. nih.gov

Microwave-assisted synthesis has become an important technique for accelerating organic reactions. ajrconline.org Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture. ajrconline.org

This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyridines and fused-pyridine systems. mdpi.comnih.gov For example, the synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines via a one-pot, multi-component reaction of an aldehyde, malononitrile, and thiophenol is significantly faster under microwave irradiation than with conventional heating. mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized in higher yields and shorter times using microwaves. mdpi.com The advantages of microwave-assisted synthesis are particularly evident in multi-component reactions, where the efficiency of several sequential steps is enhanced. nih.gov

The following table compares reaction times and yields for the synthesis of selected pyridine derivatives using conventional heating versus microwave irradiation.

| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Moderate to good yield | Shorter reaction times | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | Lower yields | Higher yields, shorter reaction times | mdpi.com |

| Dihydropyrido[2,3-d]pyrimidines | N/A | 8 min, 68-82% yield | nih.gov |

| Pyrazolo-[3,4-b]-quinoline derivatives | N/A | 5 min, 91-98% yield | nih.gov |

The optimization of reaction conditions, including the choice of solvent, temperature, catalyst, and reactant stoichiometry, is fundamental to maximizing the yield and purity of a target compound. researchgate.net In the synthesis of pyridine derivatives, the solvent can play a critical role in influencing reaction pathways and rates. For example, in a one-pot protocol for synthesizing 3,5-diarylpyridines, acetic acid was found to be the only suitable solvent among several tested, including methanol and methanol/water mixtures. researchgate.net

Process optimization often involves a systematic study of various parameters. This can be approached using methodologies like Response Surface Methodology (RSM) to identify the optimal set of conditions. mdpi.com For industrial-scale synthesis, such optimization is crucial for economic viability and process efficiency. Key parameters that are typically optimized include:

Temperature and Pressure: These variables significantly affect reaction kinetics and equilibrium positions, especially in gas-phase reactions. mdpi.comresearchgate.net

Catalyst: The choice and amount of catalyst can dramatically alter reaction efficiency and selectivity. researchgate.net

Solvent System: The polarity and properties of the solvent can influence the solubility of reactants and stabilize transition states. researchgate.net

Stoichiometry of Reagents: Adjusting the ratio of reactants is often necessary to drive the reaction to completion and minimize side products. researchgate.net

For example, the synthesis of 3,5-diarylpyridines from β-nitrostyrenes was optimized by systematically varying the amount of the iron reductant and testing different solvent systems, ultimately identifying iron (3 equivalents) in acetic acid at room temperature as the optimal conditions. researchgate.net Such rigorous optimization is essential for developing robust and scalable synthetic routes for this compound and its analogs.

Chemical Transformations and Reaction Mechanisms of 3 Ethylpyridin 4 Yl Methanol

Oxidation Reactions of the Methanol (B129727) Moiety

The primary alcohol group of (3-Ethylpyridin-4-yl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The partial oxidation of this compound to its corresponding aldehyde, (3-Ethylpyridin-4-yl)carboxaldehyde, is a crucial transformation in organic synthesis. This conversion can be achieved using various mild oxidizing agents that prevent overoxidation to the carboxylic acid.

The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes under mild, metal-free conditions. alfa-chemistry.comchemistryhall.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride. chemistryhall.comadichemistry.com The process is typically carried out at low temperatures (around -78 °C) and in the presence of a hindered organic base like triethylamine (B128534). adichemistry.comresearchgate.net

The mechanism of the Swern oxidation begins with the reaction of DMSO with oxalyl chloride to form a highly reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride. wikipedia.orgyoutube.com The alcohol, this compound, then attacks this electrophilic sulfur atom, leading to the formation of an alkoxysulfonium salt. wikipedia.orgyoutube.com The addition of triethylamine facilitates the deprotonation at the carbon adjacent to the oxygen, forming a sulfur ylide. wikipedia.org This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, (3-Ethylpyridin-4-yl)carboxaldehyde, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride as byproducts. adichemistry.comwikipedia.org

A key advantage of the Swern oxidation is its high chemoselectivity and tolerance for a wide range of functional groups. wikipedia.org The reaction conditions are mild, which helps to prevent side reactions and preserve sensitive functional groups that may be present in the molecule. alfa-chemistry.com However, a notable drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide. adichemistry.comorganic-chemistry.org

| Feature | Description | Reference |

|---|---|---|

| Reagents | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | chemistryhall.comwikipedia.org |

| Reaction Conditions | Low temperature (typically -78 °C), anhydrous conditions | adichemistry.comresearchgate.net |

| Product | Aldehyde | chemistrysteps.com |

| Byproducts | Dimethyl sulfide, carbon monoxide, carbon dioxide, triethylammonium chloride | wikipedia.org |

| Advantages | Mild conditions, high yields, wide functional group tolerance, metal-free | alfa-chemistry.comwikipedia.org |

| Disadvantages | Formation of malodorous dimethyl sulfide | adichemistry.comorganic-chemistry.org |

Pyridinium (B92312) chlorochromate (PCC) is another widely used reagent for the selective oxidation of primary alcohols to aldehydes. masterorganicchemistry.comlibretexts.org It is a milder version of chromic acid and is known for its ability to halt the oxidation at the aldehyde stage, preventing the formation of the corresponding carboxylic acid. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (CH₂Cl₂). researchgate.netorganic-synthesis.com

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester from the reaction of the alcohol with PCC. masterorganicchemistry.comchemistrysteps.com The oxygen of the alcohol attacks the chromium atom, and after a proton transfer, a chromate ester is formed. libretexts.org A base, which can be the pyridine (B92270) from the PCC reagent itself or another base present in the reaction mixture, then abstracts a proton from the carbon bearing the hydroxyl group. libretexts.orgorganicchemistrytutor.com This leads to the formation of the carbon-oxygen double bond of the aldehyde and the reduction of Cr(VI) to Cr(IV). libretexts.orgorganicchemistrytutor.com

PCC is a stable, commercially available reagent that can be used in nearly stoichiometric amounts. vanderbilt.edu While it is an effective and reliable oxidizing agent, a significant drawback is the toxicity of chromium-based reagents. organic-synthesis.com

| Feature | Description | Reference |

|---|---|---|

| Reagent | Pyridinium chlorochromate (C₅H₅NH⁺[CrO₃Cl]⁻) | wikipedia.org |

| Reaction Conditions | Anhydrous organic solvent (e.g., dichloromethane) | researchgate.netorganic-synthesis.com |

| Product | Aldehyde | youtube.com |

| Byproducts | Cr(IV) species, pyridinium hydrochloride | masterorganicchemistry.comlibretexts.org |

| Advantages | Selective oxidation to aldehydes, stable and readily available reagent | wikipedia.orgorganic-chemistry.org |

| Disadvantages | Toxicity of chromium, potential for acidity issues with sensitive substrates | organic-synthesis.com |

Further oxidation of the primary alcohol in this compound, or the intermediate aldehyde, leads to the formation of 3-ethylpyridine-4-carboxylic acid. This transformation requires stronger oxidizing agents than those used for the selective formation of the aldehyde.

Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in H₂SO₄). askfilo.comlibretexts.org These powerful oxidizing agents can effectively convert the alcohol to the corresponding carboxylic acid, often in high yields. libretexts.org The reaction conditions are typically more vigorous than those for partial oxidation. For instance, oxidations with potassium permanganate are often carried out in aqueous solutions, which can facilitate the overoxidation of any initially formed aldehyde hydrate. researchgate.net Ruthenium tetroxide (RuO₄) is another potent, albeit less selective, oxidant that can be used for this transformation. semanticscholar.org

Conversion to (3-Ethylpyridin-4-yl)carboxaldehyde

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo various derivatization reactions, with esterification being a prominent example.

Esterification is the process of forming an ester from an alcohol and a carboxylic acid. masterorganicchemistry.com In the case of this compound, it can react with a carboxylic acid, such as formic acid, in the presence of an acid catalyst to form the corresponding ester, (3-ethylpyridin-4-yl)methyl formate. This reaction is known as Fischer esterification. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.com

The complexation and subsequent esterification of formic acid with methanol have been studied using vibrational spectroscopy to identify the pre-reactive hydrogen-bonded complexes. nih.gov While the direct esterification of this compound with formic acid is a plausible reaction, the specific conditions and yields would depend on the chosen catalyst and reaction parameters. Various acid catalysts can be employed, including sulfuric acid and p-toluenesulfonic acid. masterorganicchemistry.com

Etherification and Amidation Reactions

Etherification of this compound can be achieved through various synthetic methodologies, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The basicity of the pyridine nitrogen can complicate this reaction by reacting with the alkyl halide, necessitating careful selection of reagents and reaction conditions.

Amidation reactions involving this compound typically proceed via the reaction of an activated carboxylic acid derivative with the alcohol. Common activating agents include thionyl chloride or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, direct amidation can be catalyzed by reagents such as borane-pyridine complexes. mdpi.comnih.gov The pyridine ring in the borane-pyridine catalyst can enhance its catalytic activity. mdpi.comnih.gov

Table 1: Hypothetical Conditions for Etherification and Amidation of this compound

| Transformation | Reagents | Solvent | Temperature | Product |

| Etherification | 1. NaH 2. CH3I | THF | 0 °C to rt | 4-(Methoxymethyl)-3-ethylpyridine |

| Amidation | Acetic acid, DCC, DMAP | Dichloromethane | rt | (3-Ethylpyridin-4-yl)methyl acetate |

| Direct Amidation | Benzoic acid, Borane-pyridine | Toluene | Reflux | (3-Ethylpyridin-4-yl)methyl benzoate |

Condensation Reactions with Aldehydes and Ketones

This compound can participate in condensation reactions with aldehydes and ketones, typically after oxidation of the alcohol to the corresponding aldehyde, (3-Ethylpyridin-4-yl)carbaldehyde. This aldehyde can then undergo various condensation reactions. One notable example of a condensation reaction involving a related class of compounds is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution. While this compound itself is not a β-arylethylamine, its derivative, 2-(pyridin-4-yl)ethan-1-amine, could undergo a Pictet-Spengler reaction with an aldehyde to form a tetrahydro-β-carboline derivative.

General carbonyl condensation reactions, such as the aldol (B89426) condensation, are also relevant. The aldehyde derived from this compound can react with enolates of ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can then be dehydrated to α,β-unsaturated carbonyl compounds. libretexts.org

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, allowing for nucleophilic substitution reactions. Protonation of the hydroxyl group under acidic conditions facilitates its departure as a water molecule. Subsequent attack by a nucleophile can lead to the formation of a variety of derivatives. The stability of the resulting pyridyl-stabilized carbocation intermediate plays a crucial role in these reactions.

The pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions, especially if a good leaving group is present at these positions. stackexchange.comquimicaorganica.org The electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to attack by strong nucleophiles. stackexchange.com The stability of the anionic intermediate, known as a Meisenheimer complex, is a key factor in these reactions, with resonance structures that place the negative charge on the electronegative nitrogen atom providing significant stabilization when the attack is at the C-2 or C-4 position. stackexchange.com

Investigations into Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is essential for controlling the reaction outcomes and designing new synthetic routes.

Elucidation of Key Reaction Pathways and Intermediates

The reaction pathways for the transformations of this compound are dictated by the nature of the reagents and the reaction conditions. For instance, in nucleophilic substitution reactions, the mechanism can proceed through either an SN1 or SN2 pathway, depending on the stability of the carbocation intermediate and the strength of the nucleophile. The benzylic-like position of the hydroxyl group suggests that an SN1 mechanism involving a resonance-stabilized carbocation is plausible.

In condensation reactions, the formation of key intermediates such as imines or enolates is fundamental. In the Pictet-Spengler reaction, the formation of an iminium ion is a critical step that precedes the intramolecular electrophilic aromatic substitution.

Studies on Polar Radical Pairs and Sigmatropic Rearrangements

While not extensively documented for this compound itself, related heterocyclic systems can participate in reactions involving polar radical pairs and sigmatropic rearrangements. Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. google.com The stackexchange.comstackexchange.com-sigmatropic rearrangement, such as the Claisen rearrangement, is a well-known example. rsc.org For a derivative of this compound, such as an allyl ether, a stackexchange.comstackexchange.com-sigmatropic rearrangement could potentially occur, leading to a rearranged product.

Analysis of Catalytic Mechanisms and Solvent Influence

The choice of catalyst and solvent can have a profound impact on the outcome of reactions involving this compound. In etherification reactions, the use of a phase-transfer catalyst can be beneficial in facilitating the reaction between the alkoxide and the alkyl halide.

In direct amidation reactions, catalysts like borane-pyridine are effective. mdpi.comnih.gov The mechanism is believed to involve the activation of the carboxylic acid by the borane (B79455) catalyst, making it more susceptible to nucleophilic attack by the alcohol.

The solvent can influence reaction rates and selectivity by stabilizing intermediates and transition states. For instance, in nucleophilic substitution reactions, polar protic solvents can stabilize both the carbocation intermediate and the leaving group in an SN1 reaction, thereby accelerating the reaction rate. In contrast, polar aprotic solvents are generally preferred for SN2 reactions.

Advanced Spectroscopic and Structural Characterization of 3 Ethylpyridin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of (3-Ethylpyridin-4-yl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the molecule.

Proton and Carbon-13 NMR spectra provide fundamental information about the carbon-hydrogen framework of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals for each type of proton. The ethyl group at the 3-position gives rise to a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂–) protons, a classic pattern indicating their adjacent coupling. The hydroxymethyl group at the 4-position shows a singlet or a doublet for the methylene (–CH₂OH) protons, which can couple with the hydroxyl (–OH) proton. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature. The aromatic protons on the pyridine (B92270) ring appear as distinct signals in the downfield region of the spectrum, with their splitting patterns revealing their relative positions. For instance, data for the structurally similar compound 3-ethyl-4-methylpyridine shows aromatic protons in the range of 7-8.5 ppm. chemicalbook.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons of the pyridine ring typically resonate between 120-150 ppm. amazonaws.comoregonstate.edu The carbons of the ethyl group (–CH₂CH₃) and the hydroxymethyl group (–CH₂OH) appear in the upfield region. The methylene carbon of the hydroxymethyl group is typically found in the 55-80 ppm range, characteristic of a carbon bonded to an oxygen atom. oregonstate.edu

The following tables summarize the expected chemical shifts for this compound based on data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine-H (ring) | 7.0 - 8.5 | Multiplet |

| -CH₂OH (methylene) | ~4.5 - 5.0 | Singlet / Doublet |

| -OH (hydroxyl) | Variable (broad) | Singlet |

| -CH₂CH₃ (methylene) | ~2.6 - 2.8 | Quartet |

Note: This is an interactive data table. Specific values can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C (ring) | 120 - 160 |

| -CH₂OH (methylene) | 60 - 70 |

| -CH₂CH₃ (methylene) | 20 - 30 |

Note: This is an interactive data table. Specific values can vary based on the solvent and experimental conditions.

To gain deeper structural insights, advanced NMR techniques are employed.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a valuable tool for directly probing the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N nucleus in pyridine derivatives is highly sensitive to substituents and pH. researchgate.net For substituted pyridines, the ¹⁵N chemical shifts can vary significantly, providing information about electronic interactions within the aromatic system. researchgate.netjapsonline.com This technique can be instrumental in studying protonation equilibria and intermolecular interactions involving the nitrogen lone pair.

Two-Dimensional (2D) NMR - COSY: Correlation SpectroscopY (COSY) is a powerful 2D NMR experiment used to identify spin-coupled protons. libretexts.orglibretexts.org In the COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are coupled to each other. libretexts.orgresearchgate.net This would definitively confirm the following correlations:

The methyl and methylene protons of the ethyl group.

The methylene and hydroxyl protons of the hydroxymethyl group (if coupling is present).

Adjacent protons on the pyridine ring.

This technique is particularly useful for unambiguously assigning the proton signals, especially for the aromatic protons whose one-dimensional patterns can be complex. acs.orguvic.ca

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include:

O-H Stretch: A strong, broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding. researchgate.net

C-H Stretch (Aromatic): Weaker bands appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), corresponding to the ethyl and methylene groups. mdpi.com

C=C and C=N Ring Stretching: Several bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, corresponding to the stretching vibration of the primary alcohol C-O bond. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Ethyl, Methylene | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

Note: This is an interactive data table. The exact position and shape of peaks can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this compound, the Raman spectrum would clearly show the symmetric ring-breathing modes of the pyridine ring, which are often weak in the IR spectrum. The C-C stretching of the ethyl group would also be readily observable. mdpi.com Studies on methanol (B129727) have shown that vibrational modes can be sensitive to environmental factors like pressure. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically increase the Raman signal of molecules adsorbed onto nanostructured metal surfaces. For pyridine derivatives, SERS is particularly effective due to the interaction of the nitrogen lone pair with the metal surface. This technique could be used to study the orientation and interactions of this compound on surfaces at very low concentrations.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit two main absorption bands in the UV region:

A strong absorption band resulting from a π → π* transition.

A weaker band at longer wavelengths resulting from an n → π* transition, involving the non-bonding electrons on the nitrogen atom.

The positions and intensities of these bands (λmax) are influenced by the substituents on the pyridine ring and the polarity of the solvent. biointerfaceresearch.com For this compound, the alkyl and hydroxymethyl substituents are expected to cause a small bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The choice of solvent can also shift the absorption bands; for instance, polar solvents can stabilize the ground state of the n → π* transition, leading to a hypsochromic (blue) shift. biointerfaceresearch.com This technique is useful for quantitative analysis and for studying electronic interactions within the molecule and with its environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for analyzing the electronic structure of molecules containing chromophores. In this compound, the pyridine ring acts as the primary chromophore. The electronic spectrum of pyridine and its derivatives is characterized by π→π* and n→π* transitions. The π→π* transitions are typically high-intensity bands, while the n→π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity.

The substitution of the pyridine ring with an ethyl group at the 3-position and a hydroxymethyl group at the 4-position influences the electronic transitions. These alkyl groups are generally considered auxochromes with weak electron-donating effects, which can cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The solvent environment can also significantly impact the UV-Vis spectrum. In polar protic solvents like methanol, hydrogen bonding can occur with the nitrogen lone pair, which typically results in a hypsochromic (blue) shift of the n→π* transition. Conversely, the π→π* transitions may exhibit a slight bathochromic shift in polar solvents. The absorption spectra of related heterocyclic azo dyes have shown that the absorption maximum (λmax) is solvent-dependent, shifting to longer wavelengths in more polar solvents like DMF compared to methanol. biointerfaceresearch.com In acidic conditions, protonation of the pyridine nitrogen can lead to a notable red-shift in the absorption spectra. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent Effects (e.g., in Methanol) | Molar Absorptivity (ε) |

| π→π | ~250-270 | Slight bathochromic shift with increasing solvent polarity | High |

| n→π | ~270-290 | Hypsochromic shift in protic solvents due to hydrogen bonding | Low |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of molecules upon excitation with ultraviolet or visible light. Pyridine itself is weakly fluorescent, but the introduction of substituents can significantly enhance its emission properties. beilstein-journals.org The ethyl and hydroxymethyl groups on the this compound ring are electron-donating, which can increase the fluorescence quantum yield. beilstein-journals.org

Pyridine derivatives often exhibit blue light emission, which is attributed to π–π* electronic transitions. nih.gov The fluorescence emission is subject to solvent effects, with a shift to higher wavelengths (a positive solvatochromism) often observed as solvent polarity increases from nonpolar to polar. nih.gov The photophysical properties of similar compounds, such as chelerythrine and ethoxychelerythrine in methanol, have been studied, revealing distinct emission wavelengths that can be influenced by reactions with the solvent. nih.gov

Furthermore, the local environment, particularly pH, can modulate the fluorescence. Protonation of the pyridine nitrogen often leads to enhanced emission intensity and can alter the emission wavelength, a phenomenon that allows such molecules to act as sensors for acidity. nih.gov

Table 2: General Fluorescence Characteristics for Substituted Pyridines

| Property | Typical Observation | Influencing Factors |

| Emission Wavelength (λem) | 380–470 nm (Blue region) nih.gov | Solvent polarity, pH, nature of substituents |

| Quantum Yield (Φf) | Moderate to high (can reach 28–60% in solution) nih.gov | Electron-donating groups generally increase Φf beilstein-journals.org |

| Stokes Shift | Varies; can be substantial depending on solvent polarity nih.gov | Solvent polarity, molecular rigidity |

| Lifetime | Typically in the nanosecond range | Molecular structure, environmental quenching |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound.

For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The fragmentation is expected to be directed by the functional groups. Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen (α-cleavage). libretexts.org The loss of a hydrogen atom from the hydroxymethyl group would yield a stable resonance-stabilized oxonium ion, which is often the base peak in the spectra of primary alcohols. docbrown.info Other significant fragments could arise from the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or the entire hydroxymethyl group (•CH₂OH). The ethyl group can also undergo fragmentation, primarily through the loss of a methyl radical (•CH₃).

Table 3: Plausible EI-MS Fragmentation Pattern for this compound (C₈H₁₁NO, MW = 137.18)

| m/z | Proposed Ion Structure | Neutral Loss | Notes |

| 137 | [C₈H₁₁NO]⁺• | - | Molecular Ion (M⁺•) |

| 136 | [C₈H₁₀NO]⁺ | H• | α-cleavage at the carbinol carbon; likely a prominent peak |

| 122 | [C₇H₈NO]⁺ | •CH₃ | Loss of methyl from the ethyl group (β-cleavage) |

| 119 | [C₈H₉N]⁺• | H₂O | Loss of water |

| 108 | [C₇H₁₀N]⁺ | •CHO | Loss of formyl radical from m/z 137 |

| 106 | [C₇H₈N]⁺ | •CH₂OH | Loss of the hydroxymethyl radical |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution with minimal fragmentation. nih.govuni-goettingen.de It is particularly well-suited for polar and thermally labile molecules. Given the basic nature of the pyridine nitrogen, this compound is expected to ionize efficiently in the positive ion mode. The primary ion observed would be the protonated molecule, [M+H]⁺.

In addition to the protonated molecule, adducts with cations present in the solvent or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are commonly observed. nih.gov The relative abundance of these adducts can sometimes be influenced by the source of the organic solvents used in the mobile phase. nih.gov

Table 4: Expected Ions in ESI-MS for this compound

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| Protonated Molecule | [C₈H₁₂NO]⁺ | 138.09 | Positive |

| Sodium Adduct | [C₈H₁₁NONa]⁺ | 160.07 | Positive |

| Potassium Adduct | [C₈H₁₁NOK]⁺ | 176.05 | Positive |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, as the exact mass is unique to a specific combination of atoms.

By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent elements, the elemental composition of this compound and its fragments can be unequivocally confirmed. This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 5: Exact Mass Data for this compound

| Species | Elemental Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |

| Neutral Molecule | C₈H₁₁NO | 137 | 137.084064 |

| Protonated Molecule [M+H]⁺ | [C₈H₁₂NO]⁺ | 138 | 138.091890 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of a capillary column (e.g., a non-polar HP-5MS column). mdpi.com As the separated components elute from the column, they enter the mass spectrometer, which is typically operated in EI mode. The MS detector records a mass spectrum for each eluting compound. The combination of the compound's retention time (from the GC) and its mass spectrum provides a very high degree of confidence in its identification. nih.govnih.gov For challenging matrices, derivatization of the alcohol group may be employed to improve chromatographic performance. nih.gov

Table 6: Typical Parameters for GC-MS Analysis

| Parameter | Typical Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) mdpi.com | Separation of analytes |

| Carrier Gas | Helium mdpi.com | Mobile phase |

| Inlet Mode | Splitless | For trace analysis |

| Temperature Program | e.g., 60 °C to 240 °C at 3 °C/min mdpi.com | Elution of compounds with different volatilities |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com | Fragmentation for structural identification |

| Mass Range | 40–550 amu mdpi.com | Detection of expected molecular ion and fragments |

| Ion Source Temperature | ~230 °C mdpi.com | Maintain analytes in the gas phase |

X-ray Diffraction and Solid-State Characterization

X-ray diffraction techniques are the cornerstone for determining the precise arrangement of atoms within a crystalline solid, offering unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. This powerful technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, revealing the precise coordinates of each atom.

Despite the utility of this technique, dedicated single crystal X-ray diffraction studies for this compound have not been reported in the accessible scientific literature. Consequently, crucial information such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound remains undetermined. The acquisition of such data would be invaluable, providing a foundational understanding of its solid-state conformation and serving as a basis for computational modeling and structure-property relationship studies.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as experimental data is not currently available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁NO |

| Formula Weight | 137.18 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a crystalline solid, which is useful for phase identification, purity assessment, and monitoring of polymorphic transformations. The PXRD pattern consists of a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ).

As with SC-XRD, no experimental powder X-ray diffraction patterns for this compound or its direct derivatives have been published. Such data would be instrumental in characterizing the bulk material, ensuring consistency between different synthesis batches, and studying its stability under various conditions. A simulated PXRD pattern can typically be generated from single-crystal data, which allows for direct comparison with experimental bulk samples.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of a material, such as melting point, solubility, and crystal morphology.

For this compound, the presence of a hydroxyl (-OH) group and a pyridine ring suggests the potential for several important intermolecular interactions:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). The nitrogen atom of the pyridine ring is also a potential hydrogen bond acceptor. Consequently, it is highly probable that extensive hydrogen bonding networks play a crucial role in the crystal packing of this molecule, potentially forming chains or more complex three-dimensional architectures.

Without experimental structural data from SC-XRD, any discussion of the specific intermolecular interactions in this compound remains speculative. A detailed analysis, including the identification of hydrogen bond donors and acceptors, and the geometric parameters of π-π stacking interactions, is contingent upon the successful crystallographic characterization of the compound or its derivatives.

Table 2: Potential Intermolecular Interactions in Crystalline this compound This table outlines the types of interactions that are theoretically possible based on the molecular structure.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Geometry |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) | Pyridine Nitrogen (N) | O-H···N |

| Hydrogen Bonding | Hydroxyl (-OH) | Hydroxyl Oxygen (O) | O-H···O |

Computational and Theoretical Investigations of 3 Ethylpyridin 4 Yl Methanol

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT to predict various molecular properties before or in conjunction with experimental work.

Molecular Geometry Optimization and Conformer Analysis

The first step in a typical computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure (the lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. For a flexible molecule like (3-Ethylpyridin-4-yl)methanol, which has a rotatable ethyl group and a hydroxymethyl group, a conformer analysis would be necessary to identify the different stable spatial arrangements (conformers) and their relative energies. This analysis is fundamental, as the molecular geometry dictates many of its physical and chemical properties. At present, there are no published optimized coordinates or detailed conformational analyses for this compound.

Electronic Structure Analysis

Once the optimized geometry is obtained, various aspects of the molecule's electronic structure can be analyzed to understand its behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A small energy gap generally signifies a more reactive molecule. mdpi.com For this compound, the specific energy values for the HOMO, LUMO, and the resulting energy gap have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and for identifying potential sites of chemical reactions. scispace.com The MEP map for this compound, which would show the electrostatic potential on the molecule's surface, is not available in the literature.

Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. dergipark.org.tr These descriptors provide a quantitative measure of a molecule's reactivity and are widely used in theoretical chemistry to compare the reactivity of different compounds. mdpi.com Due to the absence of primary HOMO-LUMO data for this compound, these crucial reactivity indices remain uncalculated.

Prediction and Correlation of Spectroscopic Properties (IR, UV-Vis, NMR)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for accurately predicting the spectroscopic properties of molecules. wikipedia.orgnih.gov By solving the Schrödinger equation with approximations for the exchange-correlation functional, DFT can determine the electronic structure of this compound, from which its spectroscopic characteristics are derived. Calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311++G(d,p), after optimizing the molecule's geometry to its lowest energy state. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The computed wavenumbers are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental data. scielo.org.za For this compound, key vibrational modes would include the O-H stretch of the methanol (B129727) group, C-H stretches in the ethyl and pyridine (B92270) moieties, and characteristic C=C and C=N stretching vibrations within the pyridine ring.

Table 1: Illustrative Predicted IR Vibrational Frequencies for this compound This table presents hypothetical data representative of results from a DFT calculation.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | Hydroxyl | 3650 | O-H stretch |

| ν(C-H) | Pyridine Ring | 3100-3050 | Aromatic C-H stretch |

| ν(C-H) | Ethyl Group | 2980-2870 | Aliphatic C-H stretch |

| ν(C=N), ν(C=C) | Pyridine Ring | 1600-1450 | Ring stretching |

| δ(O-H) | Hydroxyl | 1410 | O-H in-plane bend |

| ν(C-O) | Methanol Group | 1050 | C-O stretch |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zaresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which indicate the intensity of the absorption bands. For this compound, the primary electronic transitions would likely be π → π* transitions within the pyridine ring and n → π* transitions involving the nitrogen lone pair.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then referenced against a standard compound (e.g., Tetramethylsilane - TMS) to yield the chemical shifts. These predicted values are highly sensitive to the electronic environment of each atom, providing a direct link between the molecular structure and the NMR spectrum.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data representative of results from a GIAO-DFT calculation.

| Atom | Calculated δ (ppm) | Atom | Calculated δ (ppm) |

|---|---|---|---|

| H (Py-2) | 8.45 | C (Py-2) | 149.5 |

| H (Py-5) | 7.20 | C (Py-3) | 138.0 |

| H (Py-6) | 8.50 | C (Py-4) | 145.0 |

| H (CH₂) | 4.70 | C (Py-5) | 123.0 |

| H (CH₂-Et) | 2.70 | C (Py-6) | 150.0 |

| H (CH₃-Et) | 1.25 | C (CH₂) | 62.0 |

| H (OH) | 5.30 | C (CH₂-Et) | 22.5 |

| C (CH₃-Et) | 14.0 |

Thermodynamic Property Calculations

The same DFT calculations used for vibrational analysis can be extended to determine key thermodynamic properties. researchgate.net By applying principles of statistical mechanics to the calculated vibrational frequencies, one can derive properties such as heat capacity (C°v), entropy (S°), and enthalpy (H°) as a function of temperature. mdpi.comresearchgate.net These calculations provide fundamental data on the stability and energy of this compound.

Table 3: Illustrative Calculated Thermodynamic Properties of this compound at Different Temperatures This table presents hypothetical data representative of results from a DFT frequency calculation.

| Temperature (K) | Heat Capacity, C°v (cal mol⁻¹ K⁻¹) | Entropy, S° (cal mol⁻¹ K⁻¹) | Enthalpy, H° (kcal mol⁻¹) |

|---|---|---|---|

| 298.15 | 35.8 | 90.5 | 6.5 |

| 400.00 | 45.2 | 102.8 | 10.6 |

| 500.00 | 53.1 | 114.5 | 15.5 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system. wikipedia.org For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or solution-phase conditions. The simulation solves Newton's equations of motion for every atom, revealing how the molecule moves, flexes, and interacts with its environment over a period of picoseconds to nanoseconds. ed.ac.ukmdpi.com Analysis of the MD trajectory can provide insights into conformational preferences, the stability of intramolecular hydrogen bonds, and the structure of the solvent shell around the molecule.

Quantum Chemical Topology Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. researchgate.net This method identifies critical points in the electron density where the gradient is zero. Bond Critical Points (BCPs) found between two atomic nuclei are of particular interest. hw.ac.uk The properties at these points, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide a quantitative description of the nature of the chemical bond. A negative Laplacian (∇²ρ(r) < 0) is characteristic of a shared-electron (covalent) interaction, while a positive Laplacian (∇²ρ(r) > 0) indicates a closed-shell interaction, such as a hydrogen bond or van der Waals contact. researchgate.net

Reduced Density Gradient (RDG): RDG analysis is a method for visualizing and identifying non-covalent interactions (NCIs) in real space. mdpi.comresearchgate.net It is based on a plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian matrix. This plot reveals characteristic spikes that correspond to different types of interactions. These interactions can be mapped onto the molecular surface as colored isosurfaces, where blue typically indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red indicates repulsive steric clashes. mdpi.com

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table presents hypothetical data representative of results from a Hirshfeld analysis.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 25.0 |

| C···H / H···C | 18.5 |

| N···H / H···N | 5.5 |

| Other | 5.5 |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with large changes in dipole moment upon electronic excitation can exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in photonics and telecommunications. acrhem.org Computational methods can predict the NLO response of this compound by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). researchgate.net A large value of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon. mdpi.com These calculations help in the molecular design of new NLO materials.

Table 5: Illustrative Calculated Nonlinear Optical (NLO) Properties for this compound This table presents hypothetical data representative of results from a DFT calculation.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment, μ (Debye) | 2.85 |

| Mean Polarizability, α (esu) | 15.5 x 10⁻²⁴ |

| First Hyperpolarizability, β₀ (esu) | 8.5 x 10⁻³⁰ |

Molecular Modeling for Ligand-Receptor Interactions (e.g., Molecular Docking for Binding Mode Analysis)

As of the current available scientific literature, no specific computational or theoretical investigations focusing on the molecular modeling and ligand-receptor interactions of this compound have been published. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to the active site of a receptor, such as a protein or enzyme.

While molecular modeling studies, including molecular docking, are prevalent for various pyridine derivatives in the context of drug discovery and materials science, research explicitly detailing these analyses for this compound is not present in the accessible scientific databases. Such studies, were they to be conducted, would provide valuable insights into the potential biological targets of this compound and the specific molecular interactions that govern its binding affinity and selectivity.

Typically, a molecular docking study would involve the following steps:

Preparation of the Receptor: A three-dimensional structure of a target protein would be obtained, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its conformational energy.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses of the ligand would be scored based on their predicted binding affinity. The best-scoring poses would then be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the receptor.

The results of such an investigation would likely be presented in data tables, summarizing parameters like binding energy (in kcal/mol), inhibition constant (Ki), and the specific amino acid residues involved in the interaction.

Without any published research in this specific area, a detailed analysis of the binding mode of this compound remains speculative. Future computational studies are required to elucidate its potential ligand-receptor interactions and to explore its possible applications in fields such as medicinal chemistry.

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the role of This compound as a direct precursor or intermediate in the synthesis of the outlined nitrogen-containing heterocycles or complex organic molecules. The provided outline specifies synthetic applications for which direct, documented examples involving this compound could not be found.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested structure and focuses solely on this compound for the specified synthetic routes.

General synthetic strategies for the target heterocyclic systems are well-established; however, these typically employ different starting materials. For instance:

Pyridine and Pyrimidine (B1678525) Scaffolds: Synthesis often involves condensation reactions of 1,3-dicarbonyl compounds with nitrogen-containing fragments.

Oxadiazole, Thiazolidinone, and Pyrazole Derivatives: These are commonly synthesized from precursors like acid hydrazides, thiosemicarbazides, and hydrazines, respectively.

Isoindoline-1,3-diones: The standard synthetic route involves the condensation of phthalic anhydride (B1165640) with primary amines.

Polycyclic and Fused Ring Systems: Their construction involves a wide variety of strategies, often tailored to the specific target molecule.

While this compound possesses functional groups (a hydroxyl group and a pyridine ring) that could potentially be modified for use in such syntheses, there are no available research findings to specifically detail its application as a precursor or intermediate for the heterocycles mentioned in the user's outline. To present information on this subject would be speculative and would not adhere to the requirement for scientifically accurate and source-based content.

Role of 3 Ethylpyridin 4 Yl Methanol As a Precursor and Intermediate in Chemical Synthesis

Intermediate in the Construction of Complex Organic Molecules

Access to Specific Functionalized Organic Compounds

There is no specific information available detailing the use of (3-Ethylpyridin-4-yl)methanol as a direct precursor to access other specific functionalized organic compounds.

Development of Efficient Synthetic Routes to Analogues and Libraries

No specific synthetic routes starting from this compound to generate analogues or compound libraries have been identified.

Strategic Importance in Chemical Supply Chains and Process Development

Information regarding the strategic importance or process development related to this compound in chemical supply chains is not available.

Advanced Chemical Applications and Emerging Research Directions

Design of Functionalized Pyridyl Scaffolds for Materials Science

The pyridine (B92270) moiety is a critical component in the design of advanced materials due to its coordination capabilities and electronic properties. Functionalized pyridines, such as (3-Ethylpyridin-4-yl)methanol, offer tunable characteristics that are essential for creating materials with specific optical and electronic functions.

Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation, are at the forefront of developing molecular switches and optical data storage. The integration of pyridine units into photochromic molecules, such as diarylethenes and azobenzenes, can significantly influence their switching properties. While specific research on this compound in this context is not extensively published, the principles of molecular design suggest its potential utility. The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, leading to the formation of photoresponsive metal complexes. acs.org The ethyl and hydroxymethyl groups on the pyridine ring of this compound could be used to modulate the steric and electronic environment of the photochromic core, thereby fine-tuning its switching wavelength, quantum yield, and fatigue resistance.

The development of molecular switches often relies on the ability to control molecular conformation or electronic states with an external stimulus like light. Pyridine-containing ligands are known to be effective in creating switchable systems, particularly those involving transition metal ions where coordination geometry can be altered by redox or photochemical processes. nih.govacs.org For instance, the coordination of a pyridyl ligand to a metal center can be switched on or off, leading to a change in the material's properties. The hydroxymethyl group of this compound could be further functionalized to create more complex ligand architectures for advanced molecular switching applications.

Table 1: Potential Roles of this compound in Photochromic Systems

| Feature | Potential Application of this compound |

|---|---|

| Coordination Site | The pyridine nitrogen can coordinate with metal ions to form photochromic metal complexes. |

| Functional Groups | The ethyl and hydroxymethyl groups allow for synthetic modification to tune photochromic properties. |

| Molecular Switching | Can be incorporated into larger systems to act as a component of a light-driven molecular switch. |

Transition metal complexes containing pyridyl ligands are extensively studied for their luminescent properties and their application as chemical probes and sensors. lanl.govresearchgate.net The emission characteristics of these complexes, such as wavelength, lifetime, and quantum yield, are highly dependent on the nature of the ligands. This compound can serve as a versatile ligand in this regard. The pyridine nitrogen provides a strong coordination site for a variety of transition metals, including ruthenium(II), iridium(III), and platinum(II), which are known to form highly luminescent complexes.

The ethyl group on the pyridine ring can influence the steric environment around the metal center, which in turn affects the photophysical properties of the complex. The hydroxymethyl group offers a site for further functionalization, allowing the luminescent probe to be tethered to biomolecules or other targets of interest. This covalent attachment is crucial for applications in biological imaging and sensing. Pyridine-phenolic ligands, which share structural similarities with this compound, have been shown to be effective in the design of fluorescent sensors for metal ions. lanl.gov

Table 2: Properties of Luminescent Probes Based on Pyridyl Ligands

| Property | Influence of Pyridyl Ligand Structure | Example Application |

|---|---|---|

| Emission Wavelength | Tunable by modifying substituents on the pyridine ring. | Bioimaging |

| Luminescence Quantum Yield | Affected by the electronic nature of the pyridine ligand. | Chemical Sensing |

| Bioconjugation | Functional groups like hydroxymethyl allow for covalent labeling of biomolecules. | Targeted Drug Delivery |

Catalytic Science and Reaction Engineering

The pyridine scaffold is a cornerstone in the development of novel catalysts and the optimization of catalytic processes. Its ability to act as a ligand for transition metals and its role in organocatalysis make it a subject of intense research.

Methanol (B129727) synthesis is a critical industrial process, traditionally relying on copper-zinc-based catalysts. While there is no direct evidence of this compound being used as a catalyst for methanol synthesis, research into alternative and more efficient catalytic systems is ongoing. Studies have explored the use of pyridine and its derivatives as co-catalysts or ligands in the reduction of carbon dioxide to methanol. acs.org For instance, pyridine has been shown to catalyze the electrochemical reduction of CO2 to methanol. The catalytic cycle is proposed to involve the formation of a dihydropyridine (B1217469) intermediate which acts as a hydride donor. acs.org

The hydrogenation of CO2 to methanol is a key area of research for carbon capture and utilization technologies. The development of homogeneous catalysts for this transformation often involves ligands that can activate CO2 and stabilize key intermediates. While not a direct catalyst, the electronic properties of the pyridine ring in ligands can influence the activity of the metal center.

Pyridine derivatives are integral to a wide array of catalytic systems. They can act as ligands to stabilize and modulate the reactivity of transition metal catalysts, or they can function as organocatalysts themselves. The introduction of a pyridine moiety into a ligand framework can significantly impact the catalyst's performance in terms of activity, selectivity, and stability. acs.orgunimi.itunimi.it

For example, pyridine-bis(imine) (PDI) ligands have been used to create highly active iron catalysts for olefin polymerization. acs.org The electronic and steric properties of the PDI ligand, which can be tuned by substituents on the pyridine ring, are crucial for the catalyst's performance. The this compound scaffold, with its specific substitution pattern, could be a precursor for new ligand designs in this and other areas of catalysis. The hydroxymethyl group can be used as a handle to incorporate the pyridine moiety into larger, more complex ligand architectures, such as macrocycles. unimi.itunimi.it

Table 3: Examples of Catalytic Systems Utilizing Pyridine Moieties

| Catalytic Reaction | Role of Pyridine Moiety | Potential Contribution of this compound |

|---|---|---|

| Olefin Polymerization | Ligand for late transition metal catalysts (e.g., Fe, Co). acs.org | Precursor for novel ligand synthesis. |

| Cross-Coupling Reactions | Ligand for palladium catalysts. nih.gov | Tuning catalyst selectivity and activity. |

| Asymmetric Catalysis | Chiral ligand backbone. | Introduction of chirality through functionalization of the hydroxymethyl group. |

Agrochemical Research and Development (focused on chemical synthesis and formulation aspects)

The pyridine ring is a privileged scaffold in the agrochemical industry, found in a wide range of herbicides, insecticides, and fungicides. researchgate.netchempanda.comagropages.com The synthesis and formulation of these active ingredients are critical aspects of their development.

The chemical synthesis of many pyridine-based agrochemicals involves the construction of a substituted pyridine ring or the modification of a pre-existing one. This compound, as a functionalized pyridine, represents a potential intermediate or building block in the synthesis of more complex agrochemical molecules. nih.gov The ethyl and hydroxymethyl groups provide reactive sites for further chemical transformations, allowing for the introduction of other functional groups necessary for biological activity. For example, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. These transformations are common strategies in the synthesis of agrochemical active ingredients. acs.org

In terms of formulation, the physical and chemical properties of the active ingredient are paramount. While the direct role of this compound in formulations is not documented, the properties imparted by the pyridine ring and its substituents are relevant. The pyridine nitrogen can influence the solubility and stability of a compound. The presence of a hydroxyl group in this compound could potentially be used to form derivatives, such as esters or ethers, with improved formulation characteristics, such as enhanced solubility in specific solvents or better adhesion to plant surfaces. The development of effective and safe agrochemical formulations is a complex process that relies on a deep understanding of the physicochemical properties of the active ingredients and their interaction with other formulation components.

This compound as a Building Block for Specialized Chemical Tools (e.g., for biomacromolecule modifications, emphasizing the chemical methodology)

This compound, while not extensively documented as a direct modifying agent for biomacromolecules, possesses a versatile chemical structure that makes it a promising scaffold for the development of specialized chemical tools. Its core structure, featuring a pyridine ring and a primary alcohol, can be strategically functionalized to introduce reactive moieties capable of forming covalent bonds with proteins, nucleic acids, and other biomacromolecules. The ethyl group at the 3-position of the pyridine ring can also influence the compound's steric and electronic properties, which could be leveraged for designing highly specific biological probes.

The primary alcohol of this compound is the key functional group that allows for its derivatization into a variety of reactive species. Through well-established organic synthesis methodologies, the hydroxyl group can be converted into electrophilic or nucleophilic centers, or into functionalities suitable for bioorthogonal chemistry.

Hypothetical Methodologies for Biomacromolecule Modification:

The transformation of this compound into a reactive chemical tool for biomacromolecule modification would typically involve a two-step process: functional group interconversion of the alcohol, followed by the bioconjugation reaction.